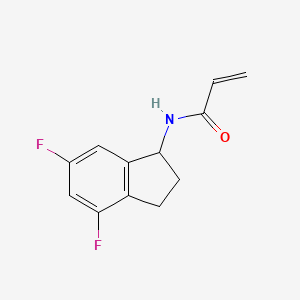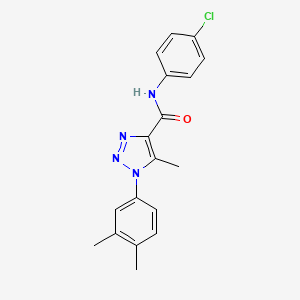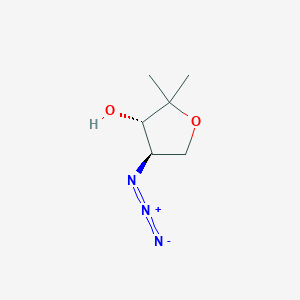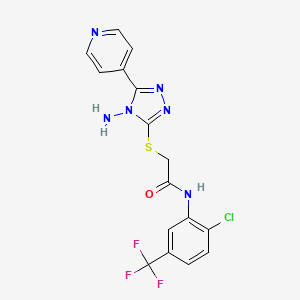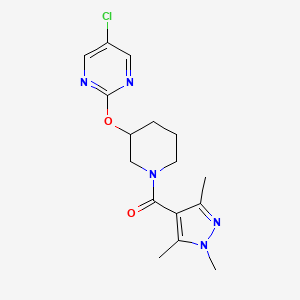
(1,3,5-triméthyl-1H-pyrazol-4-yl)(3-((5-chloropyrimidin-2-yl)oxy)pipéridin-1-yl)méthanone
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
The compound (3-((5-chloropyrimidin-2-yl)oxy)piperidin-1-yl)(1,3,5-trimethyl-1H-pyrazol-4-yl)methanone is a synthetic organic molecule
Applications De Recherche Scientifique
The compound (3-((5-chloropyrimidin-2-yl)oxy)piperidin-1-yl)(1,3,5-trimethyl-1H-pyrazol-4-yl)methanone has been studied for:
Chemistry: : As a potential ligand in coordination chemistry and a building block for more complex molecules.
Biology: : Investigated for its binding affinity to various biological targets such as enzymes and receptors.
Medicine: : Potential use as a therapeutic agent due to its biological activities, including anti-inflammatory and antimicrobial properties.
Industry: : Applications in material science for creating specialized coatings or polymers with unique properties.
Mécanisme D'action
Target of Action
Similar compounds have been known to target g-protein-coupled receptors (gpr119), which are predominantly expressed in pancreatic β-cells and in enteroendocrine cells in the gastrointestinal tract .
Mode of Action
Gpr119 agonists, like this compound, have been shown to stimulate glucose-dependent insulin release by direct action in the pancreas and to promote secretion of the incretin glp-1 by action in the gastrointestinal tract . This dual mechanism of action has generated significant interest in the discovery of small molecule GPR119 agonists as a potential new treatment for type 2 diabetes .
Biochemical Pathways
It can be inferred from the mode of action that the compound likely affects the insulin signaling pathway and the incretin pathway, both of which play crucial roles in glucose homeostasis .
Pharmacokinetics
Similar compounds have shown a dose-dependent increase in exposure and a trend toward increased total glp-1 plasma levels .
Result of Action
Based on its mode of action, it can be inferred that the compound likely results in increased insulin secretion and glp-1 secretion, leading to improved glucose homeostasis .
Analyse Biochimique
Biochemical Properties
It is known that this compound may interact with various enzymes, proteins, and other biomolecules . The nature of these interactions could be crucial in understanding the role of this product in biochemical reactions .
Cellular Effects
In terms of cellular effects, (3-((5-chloropyrimidin-2-yl)oxy)piperidin-1-yl)(1,3,5-trimethyl-1H-pyrazol-4-yl)methanone may influence cell function by impacting cell signaling pathways, gene expression, and cellular metabolism
Molecular Mechanism
It is suggested that it may exert its effects at the molecular level through binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression .
Temporal Effects in Laboratory Settings
It is important to consider the product’s stability, degradation, and any long-term effects on cellular function observed in in vitro or in vivo studies .
Dosage Effects in Animal Models
The effects of (3-((5-chloropyrimidin-2-yl)oxy)piperidin-1-yl)(1,3,5-trimethyl-1H-pyrazol-4-yl)methanone may vary with different dosages in animal models
Metabolic Pathways
It is suggested that it may interact with various enzymes or cofactors, potentially affecting metabolic flux or metabolite levels .
Transport and Distribution
It may interact with transporters or binding proteins, influencing its localization or accumulation .
Subcellular Localization
Future studies may reveal any targeting signals or post-translational modifications that direct it to specific compartments or organelles .
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The preparation of (3-((5-chloropyrimidin-2-yl)oxy)piperidin-1-yl)(1,3,5-trimethyl-1H-pyrazol-4-yl)methanone involves a series of synthetic steps typically starting with the functionalization of the pyrimidine ring. Key steps include the chlorination of pyrimidine and subsequent nucleophilic substitution with piperidine. The final step usually involves the coupling of the pyrimidine-piperidine intermediate with the pyrazole derivative. Common conditions include the use of organic solvents such as dichloromethane and catalysts like palladium compounds under controlled temperatures.
Industrial Production Methods
Scaling up to industrial production often involves similar synthetic routes but optimized for cost-efficiency and yield. Automation and continuous flow reactors may be employed to ensure consistent quality and safety. Large-scale production would also incorporate rigorous purification steps such as recrystallization or chromatography.
Analyse Des Réactions Chimiques
Types of Reactions
Oxidation: : The compound can undergo oxidation reactions, particularly on the pyrazole ring, potentially yielding hydroxylated derivatives.
Reduction: : Reduction can occur at the carbonyl group, converting it into a hydroxyl group.
Substitution: : The chloropyrimidine moiety is susceptible to nucleophilic substitution reactions, where the chlorine can be replaced by various nucleophiles.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and nucleophiles like amines or thiols. Reactions are typically performed under inert atmosphere conditions to prevent unwanted side reactions.
Major Products Formed
Major products from these reactions include hydroxylated pyrazole derivatives, reduced alcohol forms, and various substituted pyrimidine products, depending on the specific conditions and reagents used.
Comparaison Avec Des Composés Similaires
Similar compounds include other pyrimidine derivatives and pyrazole-based molecules, such as:
5-chloropyrimidin-2-yl)methanone: : Known for its antimicrobial properties.
1,3,5-trimethyl-1H-pyrazol-4-yl derivatives: : Used in medicinal chemistry for their anti-inflammatory effects.
This compound stands out due to its unique combination of pyrimidine and pyrazole rings, potentially offering a broader range of biological activities and applications.
Propriétés
IUPAC Name |
[3-(5-chloropyrimidin-2-yl)oxypiperidin-1-yl]-(1,3,5-trimethylpyrazol-4-yl)methanone |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H20ClN5O2/c1-10-14(11(2)21(3)20-10)15(23)22-6-4-5-13(9-22)24-16-18-7-12(17)8-19-16/h7-8,13H,4-6,9H2,1-3H3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XTNKEIYAPGBAGV-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C(=NN1C)C)C(=O)N2CCCC(C2)OC3=NC=C(C=N3)Cl |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H20ClN5O2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
349.81 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.
![2-[1,3-Dimethyl-7-(3-methyl-benzyl)-2,6-dioxo-2,3,6,7-tetrahydro-1H-purin-8-ylsulfanyl]-propionic acid methyl ester](/img/structure/B2406897.png)

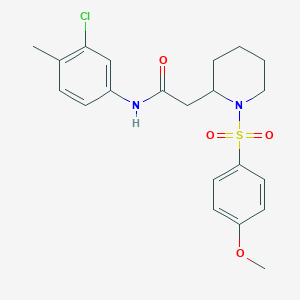
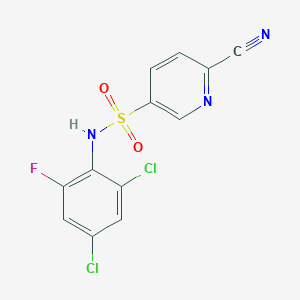
![5-Fluoro-2-[1-[6-(trifluoromethyl)pyridin-2-yl]piperidin-4-yl]oxypyrimidine](/img/structure/B2406903.png)

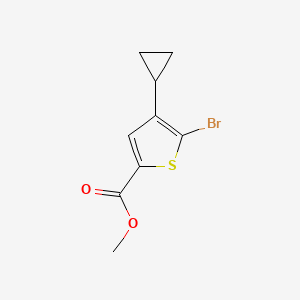
![2-(benzo[d][1,3]dioxol-5-yl)-N-(isochroman-3-ylmethyl)-N-methylacetamide](/img/structure/B2406907.png)
![(6,7-dihydro-5H-pyrazolo[5,1-b][1,3]oxazin-3-yl)(4-(pyridin-2-ylmethyl)piperazin-1-yl)methanone](/img/structure/B2406908.png)
![2-amino-N-cyclopropyl-4,5,6,7,8,9-hexahydrocycloocta[b]thiophene-3-carboxamide](/img/structure/B2406909.png)
